N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4OS, with a molecular weight of 244.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C11H12N4OS |
Molecular Weight | 244.31 g/mol |
SMILES | CC1=NOC(=N1)CNC2=CC=CC=C2 |
InChI | InChI=1S/C11H12N4OS |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer potential. A study focusing on similar compounds reported IC50 values as low as 0.14 μM against A549 human lung cancer cells, showcasing their cytotoxic effects . The anticancer mechanism is believed to involve the inhibition of key enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have also been studied for their anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested for antimicrobial efficacy against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM, highlighting their potential as therapeutic agents against drug-resistant infections .
- Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds were synthesized and tested on multiple cancer cell lines including A549 and C6 glioma cells. Some exhibited remarkable antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for further research in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Cell Cycle Disruption : Certain derivatives can induce apoptosis in cancer cells by disrupting the normal cell cycle.
- Cytokine Modulation : Anti-inflammatory effects are mediated through the modulation of cytokine release and signaling pathways.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-7-12-10(15-13-7)6-11-9(14)5-8-3-2-4-16-8/h2-4H,5-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRNAADXKNCVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.